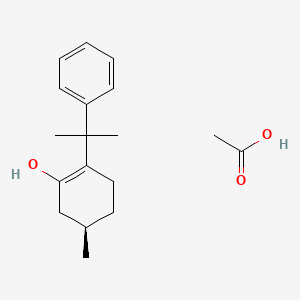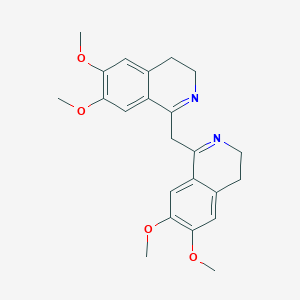![molecular formula C21H20O2S B14500201 1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene CAS No. 63246-66-2](/img/structure/B14500201.png)
1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene is an organic compound with a complex structure that includes methoxy, phenyl, and sulfanyl groups
准备方法
The synthesis of 1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with thiophenol in the presence of a base to form the intermediate 4-methoxybenzyl phenyl sulfide. This intermediate is then subjected to further reactions, such as methylation, to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用机制
The mechanism by which 1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and sulfanyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
相似化合物的比较
1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene can be compared with similar compounds such as:
1-Methoxy-4-(methylthio)benzene: This compound has a similar structure but lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Methoxy-4-phenoxybenzene:
1-Methoxy-4-methylbenzene: This simpler compound serves as a basis for understanding the effects of additional functional groups in more complex molecules. The uniqueness of this compound lies in its combination of methoxy, phenyl, and sulfanyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
63246-66-2 |
|---|---|
分子式 |
C21H20O2S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
1-methoxy-4-[(4-methoxyphenyl)-phenylmethyl]sulfanylbenzene |
InChI |
InChI=1S/C21H20O2S/c1-22-18-10-8-17(9-11-18)21(16-6-4-3-5-7-16)24-20-14-12-19(23-2)13-15-20/h3-15,21H,1-2H3 |
InChI 键 |
OZEKRAHYTOKRFV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


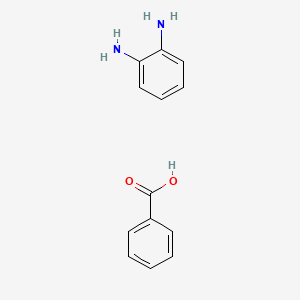
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
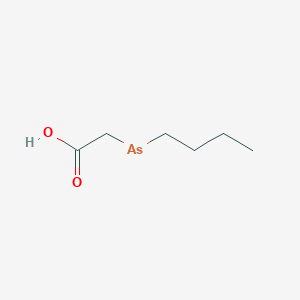
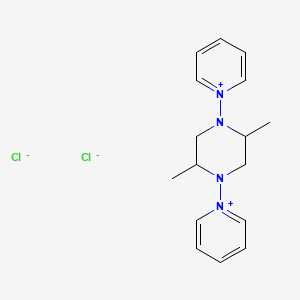

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
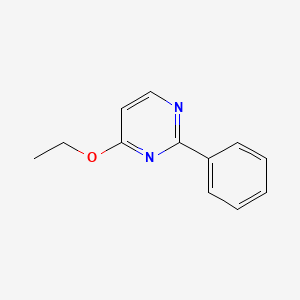
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
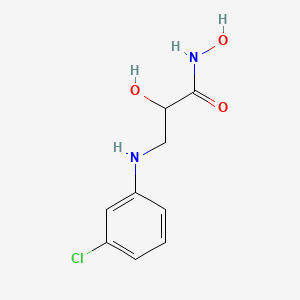
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
